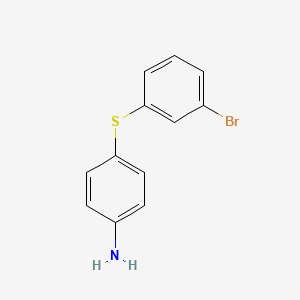
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is a complex organic compound that features both naphthalene and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: Aminonaphthalene is sulfonated to produce 4-amino-1-naphthalenesulfonic acid.
Acetylation: The amino group is acetylated to form 4-acetylamino-1-naphthalenesulfonic acid.
Thiazole Formation: The final step involves the reaction of 4-acetylamino-1-naphthalenesulfonic acid with thiazol-2-ylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for sulfonic acid group substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole moieties.
Uniqueness
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H13N3O3S2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10(19)17-13-6-7-14(12-5-3-2-4-11(12)13)23(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19) |
Clave InChI |
WBGZPVBYQRQIKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
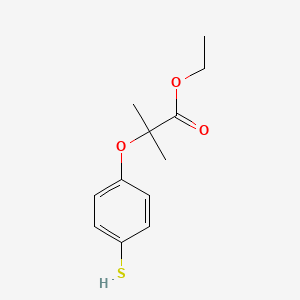
![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)
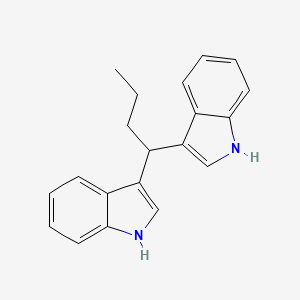
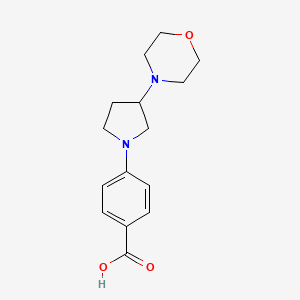

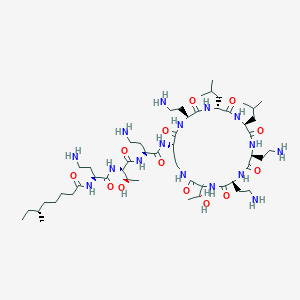
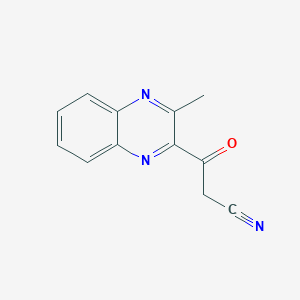
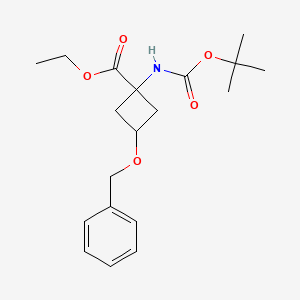

![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)

![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)

